molecular formula C15H13N3O B15317938 5-(3-phenoxyphenyl)-1H-imidazol-2-amine CAS No. 160072-61-7

5-(3-phenoxyphenyl)-1H-imidazol-2-amine

Cat. No.: B15317938
CAS No.: 160072-61-7
M. Wt: 251.28 g/mol
InChI Key: VYMCTUINNXOYPI-UHFFFAOYSA-N
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Description

5-(3-phenoxyphenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenoxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenoxyphenyl)-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-phenoxyaniline with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of brominated or nitrated phenoxyphenyl derivatives.

Scientific Research Applications

5-(3-phenoxyphenyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-phenoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-phenoxyphenyl)-1H-imidazol-2-amine is unique due to its imidazole core, which imparts distinct chemical and biological properties

Properties

CAS No.

160072-61-7

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-(3-phenoxyphenyl)-1H-imidazol-2-amine

InChI

InChI=1S/C15H13N3O/c16-15-17-10-14(18-15)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-10H,(H3,16,17,18)

InChI Key

VYMCTUINNXOYPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CN=C(N3)N

Origin of Product

United States

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